molecular formula C7H11NO3 B8380961 Tert-butyl cyanomethyl carbonate

Tert-butyl cyanomethyl carbonate

Cat. No.: B8380961
M. Wt: 157.17 g/mol
InChI Key: PNGGROPHMDADFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl cyanomethyl carbonate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis. This compound is particularly useful in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cyanomethyl carbonate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyanomethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into primary amines.

    Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include nitriles, carboxylic acids, primary amines, and various substituted derivatives .

Scientific Research Applications

Tert-butyl cyanomethyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl cyanomethyl carbonate involves the protection of amino groups through the formation of a stable Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl acetate
  • tert-Butyl alcohol

Uniqueness

Tert-butyl cyanomethyl carbonate is unique due to its specific application as a protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a preferred choice over other similar compounds .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

tert-butyl cyanomethyl carbonate

InChI

InChI=1S/C7H11NO3/c1-7(2,3)11-6(9)10-5-4-8/h5H2,1-3H3

InChI Key

PNGGROPHMDADFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium cyanide (600 g, 9.22 mol) in methanol (10 L) was added formaldehyde (38% solution in water, 1457 g, 18 mol) dropwise at 0° C. After 1 hour, di-tert-butyl dicarbonate (3018 g, 13.83 mol) was added batchwise at 0° C. The reaction mixture was allowed to warm to ambient temperature. After 4 hours, the reaction mixture was quenched with water (2 L) and extracted with ethyl acetate (4×2 L). The organics were combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl cyanomethyl carbonate. The product was used without further purification.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1457 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
3018 g
Type
reactant
Reaction Step Two

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